molecular formula C16H10N2 B13138789 Naphtho[1,2-h]cinnoline

Naphtho[1,2-h]cinnoline

Cat. No.: B13138789
M. Wt: 230.26 g/mol
InChI Key: BFGAQXSDIXLRIK-UHFFFAOYSA-N
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Description

Naphtho[1,2-h]cinnoline is a polycyclic aromatic compound that belongs to the class of fused N-heterocyclic compounds It is characterized by a naphthalene ring fused to a cinnoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphtho[1,2-h]cinnoline typically involves the cyclization of derivatives of arenediazonium salts, arylhydrazones, and arylhydrazines. One common method includes the reaction of 2-naphthylamine with ortho-substituted benzaldehydes under acidic conditions to form the corresponding hydrazone, which then undergoes cyclization to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Naphtho[1,2-h]cinnoline undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further functionalized for specific applications.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Cinnoline: A simpler analog with a similar core structure but lacking the fused naphthalene ring.

    Quinoxaline: Another fused N-heterocyclic compound with a different arrangement of nitrogen atoms.

    Quinazoline: Similar in structure but with a different fusion pattern and nitrogen placement.

Uniqueness

Naphtho[1,2-h]cinnoline is unique due to its fused naphthalene and cinnoline rings, which impart distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.

Properties

Molecular Formula

C16H10N2

Molecular Weight

230.26 g/mol

IUPAC Name

naphtho[1,2-h]cinnoline

InChI

InChI=1S/C16H10N2/c1-2-4-13-11(3-1)5-8-15-14(13)7-6-12-9-10-17-18-16(12)15/h1-10H

InChI Key

BFGAQXSDIXLRIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3N=NC=C4

Origin of Product

United States

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